2-(2-Oxopiperidin-1-yl)benzoic acid

Physicochemical profiling Lipophilicity Drug design

2-(2-Oxopiperidin-1-yl)benzoic acid (CAS 78648-35-8) is a small-molecule scaffold comprising a benzoic acid moiety ortho-substituted with a 2-oxopiperidine (piperidin-2-one) ring. With a molecular formula of C12H13NO3 and molecular weight of 219.24 g/mol, the compound exhibits a predicted LogP of 1.4–1.97 and a topological polar surface area (tPSA) of approximately 58 Ų.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 78648-35-8
Cat. No. B3387045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopiperidin-1-yl)benzoic acid
CAS78648-35-8
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H13NO3/c14-11-7-3-4-8-13(11)10-6-2-1-5-9(10)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
InChIKeyJSLGWWWSTMZEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopiperidin-1-yl)benzoic Acid (CAS 78648-35-8): Baseline Characteristics and Chemical Identity


2-(2-Oxopiperidin-1-yl)benzoic acid (CAS 78648-35-8) is a small-molecule scaffold comprising a benzoic acid moiety ortho-substituted with a 2-oxopiperidine (piperidin-2-one) ring [1]. With a molecular formula of C12H13NO3 and molecular weight of 219.24 g/mol, the compound exhibits a predicted LogP of 1.4–1.97 and a topological polar surface area (tPSA) of approximately 58 Ų [1][2]. It is commercially available as a research-grade chemical for synthetic and medicinal chemistry applications .

Why 2-(2-Oxopiperidin-1-yl)benzoic Acid Cannot Be Replaced by Generic Benzoic Acid or Piperidinone Analogs


2-(2-Oxopiperidin-1-yl)benzoic acid is a specific regioisomer within a family of benzoic acid derivatives bearing a 2-oxopiperidine substituent. Close analogs such as the 4-substituted isomer (4-(2-oxopiperidin-1-yl)benzoic acid, CAS 175153-03-4) share the same molecular formula but differ critically in substitution pattern, leading to divergent physicochemical properties and biological recognition profiles [1][2]. Generic substitution with other benzoic acid derivatives or piperidinone building blocks introduces uncontrolled variables in lipophilicity, polar surface area, hydrogen-bonding capacity, and molecular recognition, thereby compromising assay reproducibility and synthetic route fidelity. Procurement of the specific ortho-substituted regioisomer (CAS 78648-35-8) ensures consistency in structure-activity relationship (SAR) studies and reaction optimization [3].

Quantitative Differentiation of 2-(2-Oxopiperidin-1-yl)benzoic Acid: Head-to-Head Comparisons with Regioisomers and In-Class Analogs


Lipophilicity (LogP) Comparison: Ortho vs. Para Regioisomers

The ortho-substituted 2-(2-oxopiperidin-1-yl)benzoic acid exhibits a significantly higher predicted LogP (1.97) compared to the para-substituted regioisomer 4-(2-oxopiperidin-1-yl)benzoic acid (XlogP = 1.2) [1][2]. This difference in lipophilicity reflects altered hydrophobic interactions and membrane permeability potential.

Physicochemical profiling Lipophilicity Drug design

Topological Polar Surface Area (tPSA): Minimal Variation but Contextual Relevance

The topological polar surface area (tPSA) of 2-(2-oxopiperidin-1-yl)benzoic acid is 57.61 Ų [1][2]. The para-substituted analog 4-(2-oxopiperidin-1-yl)benzoic acid has an identical tPSA of 57.6 Ų [3][4], confirming that substitution position does not alter this parameter.

Polar surface area Membrane permeability Bioavailability

Hydrogen Bond Donor/Acceptor Count: Consistency and Functional Implications

Both 2-(2-oxopiperidin-1-yl)benzoic acid and its para isomer possess one hydrogen bond donor (carboxylic acid OH) and three hydrogen bond acceptors (carbonyl oxygen of piperidinone, carboxylic acid carbonyl, and piperidine nitrogen) [1][2]. However, the ortho-substitution pattern in the target compound positions the carboxylic acid group in closer proximity to the piperidinone ring, potentially enabling intramolecular hydrogen bonding absent in the para isomer [3].

Hydrogen bonding Molecular recognition Ligand efficiency

Rotatable Bond Count and Molecular Flexibility

2-(2-Oxopiperidin-1-yl)benzoic acid possesses 2 rotatable bonds [1][2]. This low number of freely rotatable bonds confers moderate conformational rigidity, which can enhance binding affinity by reducing entropic penalties upon target engagement compared to more flexible analogs.

Conformational analysis Ligand binding Scaffold optimization

Optimal Research and Industrial Applications for 2-(2-Oxopiperidin-1-yl)benzoic Acid Based on Evidence


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Benzoic Acid Scaffolds

The ortho-substitution pattern of 2-(2-oxopiperidin-1-yl)benzoic acid confers distinct lipophilicity and spatial orientation compared to para-substituted regioisomers. Researchers investigating positional effects on target binding, cellular permeability, or metabolic stability should procure this specific isomer to ensure accurate SAR interpretation [1][2].

Synthesis of Constrained Peptidomimetics and Bioactive Conjugates

The moderate conformational rigidity imparted by the 2-oxopiperidine ring (2 rotatable bonds) makes this compound a suitable building block for peptidomimetics and constrained ligands. Its carboxylic acid handle allows facile conjugation to amines or alcohols, enabling incorporation into larger molecular architectures with predictable spatial presentation [1][2].

Physicochemical Benchmarking in Fragment-Based Drug Discovery

With a molecular weight of 219 Da, LogP of 1.4–1.97, and tPSA of 58 Ų, this compound adheres to fragment-like property guidelines. It serves as a well-characterized fragment for library design, computational modeling, and biophysical screening campaigns, where regioisomeric purity is essential for hit validation [1][2].

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